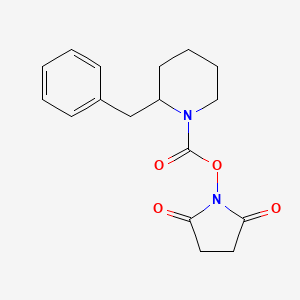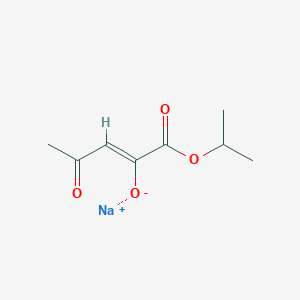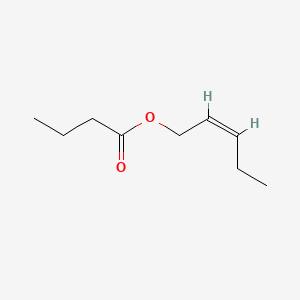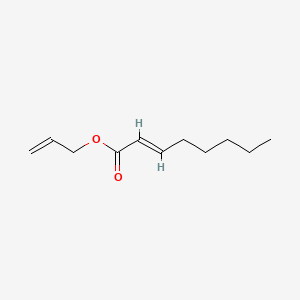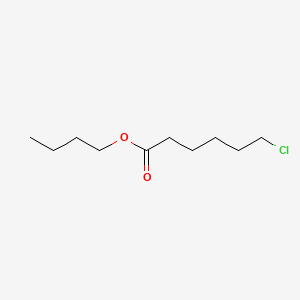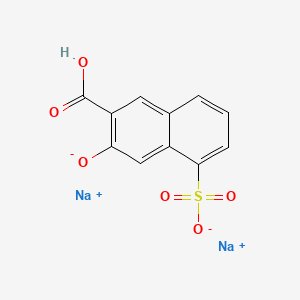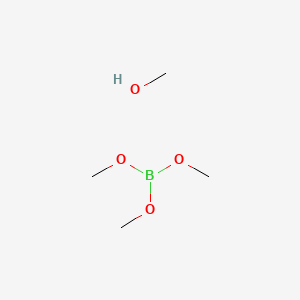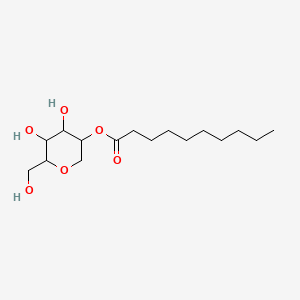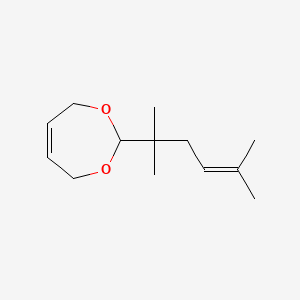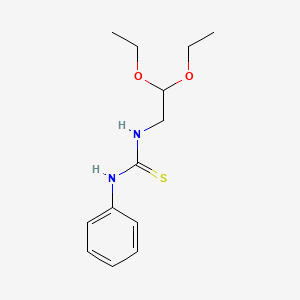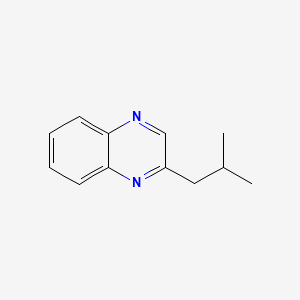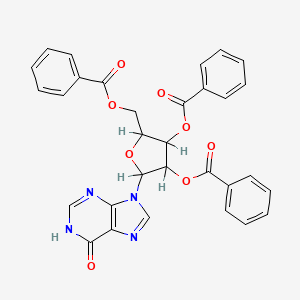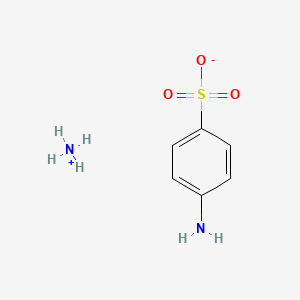
Ammonium sulphanilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium sulphanilate is an organic compound with the chemical formula C6H8N2O3S. It is a white crystalline solid that is soluble in water. This compound is primarily used in the synthesis of dyes and pigments, as well as in various chemical research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium sulphanilate can be synthesized through the reaction of sulphanilic acid with ammonium hydroxide. The reaction typically occurs under mild conditions, with the sulphanilic acid being dissolved in water and then treated with ammonium hydroxide to precipitate the this compound.
Industrial Production Methods
In industrial settings, this compound is produced by reacting sulphanilic acid with ammonia gas. The reaction is carried out in a reactor where the sulphanilic acid is dissolved in water, and ammonia gas is bubbled through the solution. The resulting this compound is then filtered, washed, and dried to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium sulphanilate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulphanilic acid.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogens like chlorine and bromine, along with catalysts such as iron or aluminum chloride, are commonly used.
Major Products Formed
Oxidation: Sulphanilic acid.
Reduction: Aniline derivatives.
Substitution: Halogenated sulphanilate compounds.
Wissenschaftliche Forschungsanwendungen
Ammonium sulphanilate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of azo dyes and pigments.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism of action of ammonium sulphanilate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Ammonium sulphanilate is similar to other sulphanilate compounds, such as sodium sulphanilate and potassium sulphanilate. it is unique in its solubility and reactivity. Compared to sodium and potassium sulphanilate, this compound is more soluble in water and can undergo a wider range of chemical reactions.
List of Similar Compounds
- Sodium sulphanilate
- Potassium sulphanilate
- Sulphanilic acid
- Aniline derivatives
Eigenschaften
CAS-Nummer |
7301-03-3 |
|---|---|
Molekularformel |
C6H10N2O3S |
Molekulargewicht |
190.22 g/mol |
IUPAC-Name |
azanium;4-aminobenzenesulfonate |
InChI |
InChI=1S/C6H7NO3S.H3N/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);1H3 |
InChI-Schlüssel |
NEDCLUPMYCVKFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


